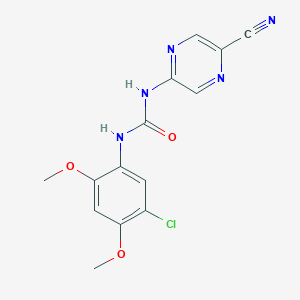![molecular formula C11H11NO2 B10757918 (3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one](/img/structure/B10757918.png)
(3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one is an organic compound that features a dihydrofuran ring with a phenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one typically involves the condensation of phenylamine with dihydrofuran-2(3H)-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenylamine, followed by the addition of dihydrofuran-2(3H)-one. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the dihydrofuran ring.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Phenylamino-pyrimidine: This compound shares the phenylamino group but has a pyrimidine ring instead of a dihydrofuran ring.
Methylidene γ-Lactams: These compounds have a similar structure but with a lactam ring instead of a dihydrofuran ring.
Uniqueness
(3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one is unique due to its specific combination of a dihydrofuran ring and a phenylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(3E)-3-(anilinomethylidene)oxolan-2-one |
InChI |
InChI=1S/C11H11NO2/c13-11-9(6-7-14-11)8-12-10-4-2-1-3-5-10/h1-5,8,12H,6-7H2/b9-8+ |
InChI Key |
BKXNPYSVWOVZGX-CMDGGOBGSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=C/NC2=CC=CC=C2 |
Canonical SMILES |
C1COC(=O)C1=CNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


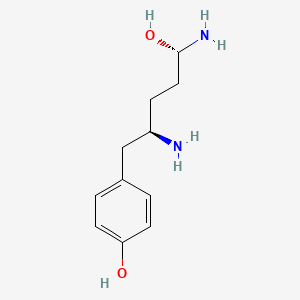
![(1S)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(pentanoyloxy)methyl]ethyl octanoate](/img/structure/B10757842.png)
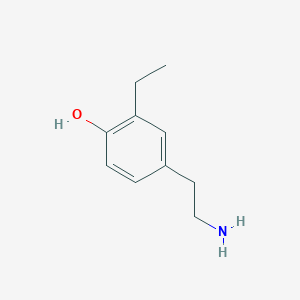
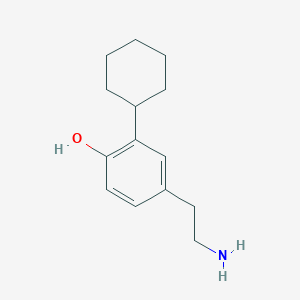

![4-[3-(1H-Benzimidazol-2-YL)-1H-indazol-6-YL]-2-methoxyphenol](/img/structure/B10757854.png)
![N-(Cyclopropylmethyl)-4-(methyloxy)-3-({5-[3-(3-pyridinyl)phenyl]-1,3-oxazol-2-YL}amino)benzenesulfonamide](/img/structure/B10757862.png)
![6-chloro-N-pyrimidin-5-yl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2-benzisoxazole-7-carboxamide](/img/structure/B10757865.png)
![N-[(2-Amino-6-methylpyrimidin-4-YL)methyl]-3-{[(E)-(2-oxodihydrofuran-3(2H)-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B10757887.png)
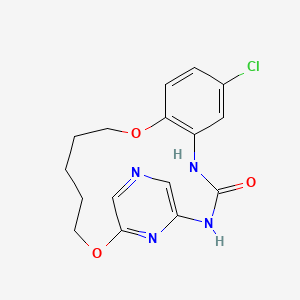
![N~3~-[3-(5-Methoxypyridin-3-Yl)benzyl]pyridine-2,3-Diamine](/img/structure/B10757900.png)
![Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B10757906.png)
![N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide](/img/structure/B10757909.png)
